15-Fold Weaker Growth Inhibition vs. Methotrexate in L-1210 Leukemia Cells Defines Reduced Cytotoxic Potency
In a direct head-to-head comparison within the same study, 11-oxahomoaminopterin's growth inhibitory activity against L-1210 murine leukemia cells in culture was found to be 15 times weaker than that of methotrexate [1]. This quantitative difference underscores a significant reduction in cytotoxic potency directly attributable to the 11-oxa-homo modification.
| Evidence Dimension | Growth inhibition (relative potency) |
|---|---|
| Target Compound Data | 15-fold weaker activity |
| Comparator Or Baseline | Methotrexate (reference potency = 1×) |
| Quantified Difference | 15-fold reduction |
| Conditions | L-1210 murine leukemia cell line in culture |
Why This Matters
This substantial potency reduction explains the compound's unsuitability for anticancer applications and positions it as a valuable control or tool compound for studying structure-activity relationships in antifolate development.
- [1] Nair MG, Bridges TW, Henkel TJ, Kisliuk RL, Gaumont Y, Sirotnak FM. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor evaluation of 11-oxahomoaminopterin and related compounds. J Med Chem. 1981;24(9):1068-1073. View Source
